4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine
Description
4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N/c14-9-3-1-8(2-4-9)11-6-5-10(18)7-12(11)13(15,16)17/h1-7H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBGIHPPQNSUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and trifluoromethyl groups can influence the reactivity of the compound in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, which can modify its functional groups and overall structure.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized biphenyl compounds .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Used extensively in the synthesis of more complex organic molecules due to its reactive functional groups.
- Catalytic Reactions : Acts as a ligand in various catalytic processes, enhancing reaction efficiency.
Biology
- Biological Activity Investigation : Explored for potential interactions with biomolecules, particularly enzymes involved in metabolic pathways.
- Enzyme Inhibition Studies : Identified as a potential inhibitor of Werner (WRN) helicase, which is implicated in cancer cell proliferation.
Medicine
- Drug Development : Investigated for its potential use in designing molecules with improved pharmacokinetic properties.
- Anticancer Potential : Studies have shown significant cytotoxicity against various cancer cell lines, including A-549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values indicating potent activity.
Industry
- Material Production : Utilized in creating materials with unique properties such as high thermal stability and chemical resistance.
Cancer Cell Line Studies
Recent research has demonstrated that derivatives of 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine exhibit excellent inhibitory activity against multiple cancer cell lines. For instance:
- A549 Cell Line : IC50 of approximately 22.09 µg/mL.
- MCF-7 Cell Line : IC50 of approximately 6.40 µg/mL.
These findings suggest its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Enzyme Interaction Studies
The compound's structural characteristics enhance its ability to interact with enzymes involved in metabolic pathways:
- Inhibition of WRN Helicase : Analogous compounds have shown promising results in inhibiting cancer cell growth by disrupting enzymatic functions related to cancer progression.
Mechanism of Action
The mechanism of action of 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)biphenyl
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the biphenyl structure. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the amine group in 4’-Fluoro-2-(trifluoromethyl)biphenyl-4-amine can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
Biological Activity
4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine (CAS No. 1214325-37-7) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl core with a fluorine atom at the para position and a trifluoromethyl group at the ortho position relative to the amine. This specific arrangement influences its electronic properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine |
| Molecular Formula | C13H8F4N |
| Molecular Weight | 265.2 g/mol |
| CAS Number | 1214325-37-7 |
The biological activity of 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Interaction with Biological Targets
Research indicates that compounds with trifluoromethyl groups can exhibit enhanced potency due to increased binding affinity for target proteins. For instance, studies have shown that similar trifluoromethylated compounds can effectively inhibit phosphoinositide 3-kinase (PI3K), a key player in cancer cell signaling pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its role as a promising candidate for cancer therapy. The compound's mechanism involves modulation of cell signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against certain bacterial strains, although further research is required to elucidate the specific mechanisms involved .
Case Studies
- Anticancer Efficacy : A study focusing on the structure-activity relationship (SAR) of trifluoromethylated biphenyl derivatives found that modifications at the amine position significantly impacted cytotoxicity against breast cancer cell lines. The study indicated that 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine displayed IC50 values in the low micromolar range, demonstrating potent anticancer effects .
- Antimicrobial Testing : In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results showed significant antibacterial activity with minimal cytotoxicity towards human cells, indicating a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine?
- Answer: The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura, using halogenated precursors (e.g., 4-bromo-2-(trifluoromethyl)aniline and fluorophenyl boronic acids). Catalytic systems like Pd(PPh₃)₄ in a mixture of toluene/ethanol with Na₂CO₃ as a base are typical. Post-reduction of nitro intermediates (e.g., using Fe/NH₄Cl) may be required to obtain the amine functionality .
- Key Considerations: Optimize reaction time (12–24 hours) and temperature (80–100°C) to balance yield and purity. Monitor by TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structure of 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine?
- Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR to confirm fluorine substitution and aromatic proton splitting patterns.
- X-ray Diffraction (XRD): For single-crystal analysis, use SHELX software for refinement .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected at m/z 271.08).
- FTIR: Identify NH₂ stretching (~3400 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Answer:
- Contradiction Example: Ambiguous NOESY/ROESY correlations due to rotational restrictions in the biphenyl system.
- Methodology:
Perform 2D NMR (COSY, HSQC) to assign proton-carbon connectivity.
Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data.
Validate via XRD to resolve torsional angles and confirm spatial arrangement .
Q. What strategies optimize reaction conditions for high-purity 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine in multi-step syntheses?
- Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency.
- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents to minimize side reactions.
- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Data Table:
| Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene | 78 | 98.5 |
| PdCl₂(dppf) | DMF | 65 | 95.2 |
Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?
- Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina.
- QSAR Parameters: Calculate logP, polar surface area, and H-bond donors/acceptors to predict bioavailability.
- Case Study: Replace the 4'-fluoro group with electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity .
Safety and Handling
Q. What safety protocols are recommended for handling 4'-Fluoro-2-(trifluoromethyl)biphenyl-4-amine?
- Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
